molecular formula C11H10N2O6 B1667157 N-Succinimidyl 3-maleimidopropionate CAS No. 55750-62-4

N-Succinimidyl 3-maleimidopropionate

Cat. No.: B1667157
CAS No.: 55750-62-4
M. Wt: 266.21 g/mol
InChI Key: JKHVDAUOODACDU-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

BMPS is a heterobifunctional crosslinker that primarily targets proteins and other molecules . It is designed to form covalent bonds with proteins, specifically targeting the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

The mode of action of BMPS hinges on its capacity to form covalent bonds with proteins and other molecules . This binding occurs through the formation of a stable covalent bond between the maleimide group of the BMPS molecule and the amino acid side chain of the target molecule . The maleimide group will also react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Biochemical Pathways

BMPS is used in various biochemical pathways, particularly in the synthesis of antibody-drug conjugates (ADCs) . It plays a crucial role in modifying proteins and other molecules, facilitating their covalent labeling . This enables a multitude of scientific applications, from creating probes to investigating protein-protein interactions .

Result of Action

The result of BMPS action is the formation of stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . These relatively stable maleimide-activated intermediates may be lyophilized and stored for later conjugation to a hapten . This enables effective labeling of proteins and other molecules for a variety of scientific applications .

Action Environment

The action of BMPS can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat . Therefore, it should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, it is soluble in DMSO and DMF, but insoluble in water , which can affect its application in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinimidyl 3-maleimidopropionate is synthesized through the reaction of maleimido-propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Purification is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl 3-maleimidopropionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-Succinimidyl 4-maleimidobutyrate
  • N-Succinimidyl 6-maleimidohexanoate
  • N-Succinimidyl 3-(2-pyridyldithio)propionate

Uniqueness

N-Succinimidyl 3-maleimidopropionate is unique due to its optimal chain length, which provides a balance between flexibility and stability in the resulting bioconjugates. This makes it particularly effective for applications requiring precise molecular spacing and strong covalent bonds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHVDAUOODACDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404976
Record name 1-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55750-62-4
Record name Succinimidyl 3-maleimidopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55750-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate
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Synthesis routes and methods I

Procedure details

Malimidopropionic acid (500 mg) was dissolved in dry THF (15 ml). TSTU (790 mg) and DIPEA (0.62 ml) was added. The mixture was stirred at room temperature under nitrogen over night. The yellow thick suspension was concentrated. The residue was dissolved in DCM and extracted with 0.1 N HCl (2×) and brine (1×). The organic layer was dried (Na2SO4) and concentrated to give a white solid. LC-MS, M/z: 267.26 (M+1).
Name
Malimidopropionic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
790 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of β-alanine (1.8 g, 20 mmol) and maleic anhydride (2 g, 20 mmol) in DMF (30 mL) was stirred at room temperature for 3 h. After the solid was completely dissolved, N-hydroxysuccinimide (NHS; 2.3 g, 20 mmol) and dicyclohexylcarbodiimide (DCC; 4.6 g, 24 mmol) was added into the solution and the mixture was stirred at room temperature overnight. The solution was filtered and the precipitate was washed with water (100 ml) and dichloromethane (100 ml). The filtrate was collected and the organic layer was washed with 3×50 ml 5% NaHCO3 and one time with brine. The organic layer was dried with Na2SO4 and dichloromethane removed under reduced pressure to obtain a white solid (55%). This solid does not need further purification and can be directly used for next coupling step. 1H NMR (CDCl3, 400 MHz): δ 2.82 (s, 4H, two succinimido-CH2), 3.02 (t, J=7.0 Hz, 2H, COCH2), 3.94 (t, J=7.0 Hz, 2H, NCH2), 6.74 (s, 2H, two CH).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do Bone Morphogenetic Proteins (BMPs) exert their effects on cells?

A1: BMPs bind to specific receptors on the cell surface, known as BMP type I and type II receptors. [] This binding triggers a signaling cascade that involves the phosphorylation of downstream molecules called SMADs (specifically, SMAD1/5/8). [, ] These phosphorylated SMADs then translocate to the nucleus where they regulate the expression of target genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. [, ]

Q2: Can you give an example of how BMP signaling is regulated in a specific tissue?

A2: In bone marrow, BMP-2 and BMP-4 play a crucial role in maintaining bone homeostasis by regulating the differentiation of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). [] The protein Noggin acts as an antagonist by binding to BMPs and preventing their interaction with receptors, thus modulating BMP signaling and subsequent bone remodeling. []

Q3: What are the implications of BMP heterodimer formation?

A3: BMPs can form homodimers (e.g., BMP-2/BMP-2) or heterodimers (e.g., BMP-2/BMP-7). Notably, heterodimers often exhibit significantly higher signaling activity compared to their homodimeric counterparts. [] For instance, BMP-2/7 heterodimers demonstrate a 20-fold higher specific activity in inducing alkaline phosphatase, a marker of osteoblast differentiation, compared to BMP homodimers. [] This enhanced activity is observed both in vitro and in vivo, highlighting the biological significance of heterodimer formation. []

Q4: Are there links between BMPs and specific disease states?

A4: Yes, dysregulation of BMP signaling has been implicated in various diseases. In ankylosing spondylitis, an inflammatory disease affecting the spine, serum levels of certain BMPs (BMP-2, BMP-4, BMP-6) are elevated and correlate with disease activity and radiological indices. [] Conversely, Dickkopf homologue-1 (Dkk-1), a BMP antagonist, is found at lower levels in these patients. [] These findings suggest that BMPs and their antagonists could serve as potential biomarkers or therapeutic targets for ankylosing spondylitis.

Q5: How do statin drugs, typically used for cholesterol management, interact with the BMP pathway in colorectal cancer?

A5: Studies show that statins can induce the expression of BMP-2 in certain colorectal cancer cell lines, leading to apoptosis (programmed cell death). [] This effect is dependent on the presence of SMAD4, a key component of the BMP signaling pathway. [] Interestingly, statin treatment may have adverse effects in colorectal cancers lacking SMAD4, highlighting the importance of understanding the molecular context for effective therapeutic targeting. []

Q6: How do BMPs contribute to embryonic development?

A6: BMPs play critical roles in dorsal-ventral patterning during embryonic development. [] In the developing chicken forebrain, ectopic expression of BMP-4 or BMP-5 disrupts normal patterning, leading to malformations such as holoprosencephaly (a single cerebral hemisphere) and cyclopia (a single midline eye). [] These findings underscore the importance of tightly regulated BMP signaling during critical developmental stages.

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